An In-depth Technical Guide to the Mechanism and Application of D-Ile-Pro-Arg p-nitroanilide dihydrochloride
An In-depth Technical Guide to the Mechanism and Application of D-Ile-Pro-Arg p-nitroanilide dihydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the chromogenic substrate D-Ile-Pro-Arg p-nitroanilide dihydrochloride, its mechanism of action, and its application in the quantitative determination of serine protease activity. As a synthetic peptide, this substrate is a valuable tool in various research and clinical settings for studying enzymes involved in coagulation and fibrinolysis.
The Foundation: Understanding Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of specific enzymes.[1][2] They consist of a short amino acid sequence that provides specificity for the target enzyme, linked to a chromophore, most commonly p-nitroaniline (pNA).[1] When the enzyme hydrolyzes the peptide bond between the amino acid sequence and the pNA, the chromophore is released.[3][4][5][6] Free pNA has a distinct yellow color and a maximum absorbance at approximately 405 nm, allowing for its quantification using a spectrophotometer.[1][4][7][8] The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.[6][8]
The specificity of a chromogenic substrate is determined by the amino acid sequence, particularly the residue at the P1 position (the amino acid immediately preceding the cleavage site). For trypsin-like serine proteases, which cleave peptide bonds C-terminal to basic amino acids, arginine (Arg) or lysine (Lys) is typically at the P1 position.[5][6][9] The amino acids at the P2 and P3 positions further refine the substrate's selectivity for a particular enzyme.[2][10]
Core Mechanism of D-Ile-Pro-Arg p-nitroanilide dihydrochloride
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a synthetic tripeptide substrate with the sequence D-Isoleucine-Proline-Arginine, where arginine is at the P1 position. This sequence makes it a target for serine proteases that preferentially cleave after arginine residues. The D-configuration of Isoleucine at the P3 position can influence the substrate's interaction with the enzyme's active site, potentially enhancing selectivity.[6]
The enzymatic reaction proceeds as follows: a serine protease recognizes and binds to the tripeptide sequence of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the p-nitroaniline molecule. This cleavage releases the p-nitroaniline, which, in an aqueous solution, imparts a yellow color. The intensity of this color, measured as absorbance at 405 nm, increases over time as more substrate is hydrolyzed. By monitoring this change in absorbance, the activity of the enzyme can be precisely quantified.
Caption: Enzymatic cleavage of D-Ile-Pro-Arg p-nitroanilide.
Applications in Serine Protease Activity Assays
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a versatile substrate used to measure the activity of several key serine proteases.
Tissue Plasminogen Activator (tPA) Activity Assay
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a well-established chromogenic substrate for tissue plasminogen activator (tPA).[1][11] tPA is a critical enzyme in the fibrinolytic system, responsible for converting plasminogen to the active enzyme plasmin, which then degrades fibrin clots.
Experimental Protocol: tPA Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
tPA Standard Solutions: Prepare a series of dilutions of a tPA standard of known activity in Assay Buffer.
-
Substrate Stock Solution: Dissolve D-Ile-Pro-Arg p-nitroanilide dihydrochloride in sterile, purified water to a concentration of 1-2 mM.[11] Store aliquots at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5-1 mM).
-
-
Assay Procedure:
-
Equilibrate all reagents and a 96-well microplate to 37°C.
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the tPA standard or sample to the appropriate wells. Include a blank control containing 75 µL of Assay Buffer.
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 30-60 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the tPA standards against their known concentrations to generate a standard curve.
-
Determine the tPA activity in the samples by interpolating their ΔA/min values on the standard curve.[8]
-
Caption: Workflow for a typical tPA activity assay.
Plasmin Activity Assay
Plasmin is another key enzyme of the fibrinolytic system that can be assayed using D-Ile-Pro-Arg p-nitroanilide dihydrochloride, although other substrates like D-Val-Leu-Lys-pNA (S-2251) are also commonly used and may exhibit higher specificity.[12][13]
Experimental Protocol: Plasmin Activity Assay
The protocol for measuring plasmin activity is very similar to that of tPA.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Plasmin Standard Solutions: Prepare a dilution series of a plasmin standard in Assay Buffer.
-
Working Substrate Solution: Dilute the D-Ile-Pro-Arg p-nitroanilide dihydrochloride stock solution in Assay Buffer to a final concentration, typically at or above the Km value.
-
-
Assay Procedure:
-
Follow the same steps as the tPA assay, substituting plasmin standards and samples for tPA.
-
-
Data Analysis:
-
Analyze the data as described for the tPA assay to determine plasmin activity in the samples.
-
Thrombin and Trypsin Activity Assays
While D-Ile-Pro-Arg p-nitroanilide dihydrochloride is primarily used for tPA and plasmin, it can also be cleaved by other trypsin-like serine proteases such as thrombin and trypsin.[13] However, for these enzymes, other more specific substrates are generally preferred to minimize cross-reactivity and ensure accurate quantification.[5][14][15][16] For instance, Tos-Gly-Pro-Arg-pNA is a commonly used substrate for thrombin.[15]
Quantitative Data and Considerations
The efficiency of an enzyme's action on a substrate is characterized by its kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Kₘ) is the most reliable measure of a substrate's specificity for a particular enzyme.[9]
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Tissue Plasminogen Activator (t-PA) | H-D-Ile-Pro-Arg-pNA (S-2288) | 800 | 11.6 | 1.45 x 10⁴ | [17] |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA (Chromozym TH) | 4.18 ± 0.22 | 127 ± 8 | - | [15] |
| Human Plasmin | D-Val-Leu-Lys-pNA (S-2251) | 300 | - | - | [12] |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 60 | 36 | 6.0 x 10⁵ | [17] |
Note: Data for closely related substrates are included for comparative purposes, as comprehensive kinetic data for D-Ile-Pro-Arg p-nitroanilide dihydrochloride with all relevant enzymes is not always readily available in a single source.
Self-Validating Systems and Trustworthiness in Protocols
To ensure the trustworthiness and reproducibility of results obtained using D-Ile-Pro-Arg p-nitroanilide dihydrochloride, it is crucial to incorporate self-validating systems within the experimental design.
-
Positive and Negative Controls: Always include a positive control with a known concentration of the active enzyme to verify that the assay is performing as expected. A negative control (blank) containing all reagents except the enzyme is essential to account for any non-enzymatic hydrolysis of the substrate.
-
Standard Curve: A standard curve generated with a reference standard of the enzyme of interest is mandatory for accurate quantification of enzyme activity in unknown samples.[8]
-
Linear Range: Ensure that the measurements are taken within the linear range of the assay. If the enzyme activity is too high, the substrate will be rapidly depleted, and the reaction rate will no longer be linear. In such cases, the sample should be diluted and the assay repeated.[4]
-
Substrate Concentration: The concentration of the chromogenic substrate should be carefully chosen. For determining the initial velocity of the reaction, the substrate concentration should ideally be at or above the Kₘ value to ensure zero-order kinetics with respect to the substrate.
Conclusion
D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a powerful and versatile tool for the kinetic analysis of serine proteases, particularly tissue plasminogen activator. Its utility lies in the simplicity and sensitivity of the chromogenic assay, which allows for real-time monitoring of enzyme activity. By understanding the core mechanism of action and adhering to robust, self-validating experimental protocols, researchers can confidently employ this substrate to generate accurate and reproducible data in their drug discovery and development endeavors.
References
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Haemochrom. (n.d.). Products Chromogenic substrates. Retrieved from [Link]
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- Ghaedi, M., & Shokrollahi, A. (2007). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
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- Tibbutt, S., & Chesterman, C. N. (1984). Plasma thrombin assay using a chromogenic substrate in disseminated intravascular coagulation due to snake bite envenomation. Australian and New Zealand Journal of Medicine, 14(5), 653-656.
- Puri, R. N., & Tang, C. K. (1995). The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288). Thrombosis Research, 78(3), 241-248.
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BioAssay Systems. (n.d.). Plasmin. Retrieved from [Link]
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- Lottenberg, R., Hall, J. A., Fenton, J. W., 2nd, & Jackson, C. M. (1982). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Thrombosis Research, 28(3), 313-332.
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ScienCell Research Laboratories. (n.d.). Colorimetric Trypsin Activity Assay (TRYP). Retrieved from [Link]
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Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]
- Claeson, G., Aurell, L., Karlsson, G., & Friberger, P. (1979). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide. Haemostasis, 8(3-5), 154-163.
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Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Retrieved from [Link]
- Butenas, S., & Orfeo, T. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 11-20.
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protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.
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PubChem. (n.d.). D-Ile-Pro-Arg-p-nitroanilide dihydrochloride. Retrieved from [Link]
- Sampaio, C. A., Sampaio, M. U., & Prado, E. S. (1984). Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. Brazilian Journal of Medical and Biological Research, 17(2), 197-202.
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Blue Tiger Scientific. (n.d.). Sar-Pro-Arg-p-Nitroanilide Dihydrochloride. Retrieved from [Link]
- Lancé, M. D. (2015). Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations.
- Okamoto, S., Hijikata, A., Kikumoto, R., Tonomura, S., Okunishi, H., & Tamao, Y. (1979). Kinetics of Hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine P-Nitroanilide by Trypsin. Journal of Biochemistry, 85(1), 143-148.
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